Benzyl pyridin-4-ylcarbamate
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Overview
Description
Benzyl pyridin-4-ylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a pyridin-4-ylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl pyridin-4-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with pyridin-4-ylamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents that can be easily recycled is also considered to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: Benzyl pyridin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridinyl positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed under anhydrous conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Benzyl pyridin-4-ylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl pyridin-4-ylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various therapeutic applications.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl pyridin-4-ylcarbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors by binding to their active sites. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Benzyl carbamate: Similar structure but lacks the pyridinyl group.
Pyridin-4-ylcarbamate: Similar structure but lacks the benzyl group.
Phenyl pyridin-4-ylcarbamate: Contains a phenyl group instead of a benzyl group.
Uniqueness: Benzyl pyridin-4-ylcarbamate is unique due to the presence of both benzyl and pyridinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Biological Activity
Benzyl pyridin-4-ylcarbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by the presence of a benzyl group attached to a pyridin-4-ylcarbamate moiety. Its molecular formula is C12H12N2O2, and it has a molecular weight of 220.24 g/mol. The unique structure allows for diverse interactions with biological targets, which is crucial for its pharmacological efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It may function by inhibiting enzymatic activity through binding at active sites, disrupting normal cellular processes. This interaction can lead to various therapeutic effects, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing signal transduction pathways.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
Organism | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus (MRSA) | Strong antibacterial activity | 0.78 - 3.125 μg/mL |
Escherichia coli | Moderate activity | Not effective |
Candida albicans | Moderate antifungal activity | 1.5 - 6 μg/mL |
These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies indicate that it may induce apoptosis in cancer cells through several mechanisms:
- Reactive Oxygen Species (ROS) Production : The compound may increase ROS levels, leading to oxidative stress and subsequent cell death.
- Cell Cycle Arrest : It can interfere with cell cycle progression, halting the proliferation of cancer cells.
- Inhibition of Tumor Growth : In vivo studies have demonstrated reduced tumor growth in models treated with this compound.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
- Study on Antibacterial Activity : A study assessed the antibacterial effects of this compound against clinical isolates of MRSA and found it comparable to conventional antibiotics like vancomycin .
- Anticancer Research : In a preclinical model, this compound was shown to significantly reduce tumor size in xenograft models of breast cancer, highlighting its potential as an anticancer agent .
Properties
IUPAC Name |
benzyl N-pyridin-4-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(15-12-6-8-14-9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXMESOVSKFXEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204182 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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